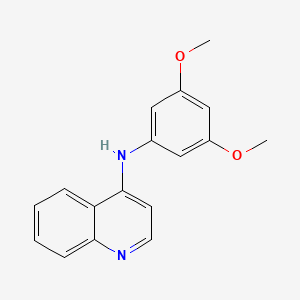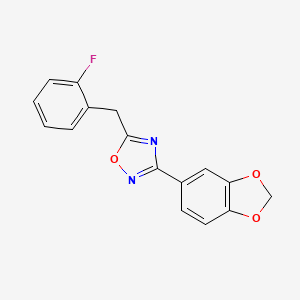
N-(3,5-dimethoxyphenyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE is an organic compound that features both a quinoline and a dimethoxyphenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE typically involves the coupling of a 3,5-dimethoxyaniline derivative with a quinoline derivative. This can be achieved through various synthetic routes, such as:
Nucleophilic Aromatic Substitution (S_NAr): This method involves the reaction of a nucleophile (3,5-dimethoxyaniline) with an electrophilic quinoline derivative under basic conditions.
Reductive Amination: This involves the reaction of a quinoline aldehyde or ketone with 3,5-dimethoxyaniline in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline or phenyl derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl_2, Br_2) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and its potential as a biochemical probe.
Material Science: Use in the synthesis of novel materials with unique electronic or photophysical properties.
作用機序
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE would depend on its specific biological target. Generally, compounds with quinoline and phenyl groups can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(3,5-DIMETHOXYPHENYL)-N-(2-QUINOLYL)AMINE
- N-(3,5-DIMETHOXYPHENYL)-N-(6-QUINOLYL)AMINE
- N-(3,5-DIMETHOXYPHENYL)-N-(8-QUINOLYL)AMINE
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-N-(4-QUINOLYL)AMINE is unique due to the specific positioning of the quinoline and dimethoxyphenyl groups, which can influence its chemical reactivity and biological activity. Comparatively, other similar compounds might have different positional isomers, leading to variations in their properties and applications.
特性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
N-(3,5-dimethoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C17H16N2O2/c1-20-13-9-12(10-14(11-13)21-2)19-17-7-8-18-16-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,18,19) |
InChIキー |
LANRIDJSQDQMAP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NC2=CC=NC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944022.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944028.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B14944041.png)
![3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14944046.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide](/img/structure/B14944048.png)
![6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14944051.png)
![6-(Furan-2-yl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944055.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944058.png)
![{4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid](/img/structure/B14944066.png)

![Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)-](/img/structure/B14944079.png)
![Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate](/img/structure/B14944088.png)
![4-(4-methoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B14944092.png)
